N-benzyl-2-{2-ethoxy-4-[(Z)-(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetamide
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Overview
Description
N~1~-BENZYL-2-(2-ETHOXY-4-{[5-OXO-2-PHENYL-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}PHENOXY)ACETAMIDE is a complex organic compound featuring a benzyl group, an ethoxy group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-BENZYL-2-(2-ETHOXY-4-{[5-OXO-2-PHENYL-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}PHENOXY)ACETAMIDE typically involves multiple steps. One common approach starts with the preparation of the oxazole ring, followed by the introduction of the phenoxy and ethoxy groups. The final step involves the benzylation of the amide group. Reaction conditions often include the use of dry solvents, inert atmospheres, and specific catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N~1~-BENZYL-2-(2-ETHOXY-4-{[5-OXO-2-PHENYL-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}PHENOXY)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the oxazole ring or other functional groups.
Substitution: This reaction can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, inert atmospheres, and specific solvents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N~1~-BENZYL-2-(2-ETHOXY-4-{[5-OXO-2-PHENYL-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}PHENOXY)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N1-BENZYL-2-(2-ETHOXY-4-{[5-OXO-2-PHENYL-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}PHENOXY)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-{2-ethoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetamide
- 2-ethoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy acetamide
Uniqueness
N~1~-BENZYL-2-(2-ETHOXY-4-{[5-OXO-2-PHENYL-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}PHENOXY)ACETAMIDE is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C27H24N2O5 |
---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
N-benzyl-2-[2-ethoxy-4-[(Z)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenoxy]acetamide |
InChI |
InChI=1S/C27H24N2O5/c1-2-32-24-16-20(15-22-27(31)34-26(29-22)21-11-7-4-8-12-21)13-14-23(24)33-18-25(30)28-17-19-9-5-3-6-10-19/h3-16H,2,17-18H2,1H3,(H,28,30)/b22-15- |
InChI Key |
KYPPILBYTCDRMK-JCMHNJIXSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3)OCC(=O)NCC4=CC=CC=C4 |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3)OCC(=O)NCC4=CC=CC=C4 |
Origin of Product |
United States |
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